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Compound of Interest

Compound Name: Ethyl crotonate

CAS No.: 10544-63-5

Cat. No.: B045720 Get Quote

Executive Summary & Structural Dynamics
Ethyl crotonate (Ethyl (E)-but-2-enoate; CAS: 623-70-1) represents a quintessential

-unsaturated ester.[1][2] Unlike simple saturated esters, the conjugation between the alkene (

) and the carbonyl (

) creates specific electronic shielding and deshielding effects that are immediately visible in
spectroscopic data.[1][2]

This guide provides a validated reference for the identification and quality control of ethyl
crotonate, focusing on the thermodynamically stable trans (E) isomer.[1][2] The data

presented below synthesizes high-field NMR (500 MHz), FTIR, and Electron Ionization MS (70

eV).

Structural Resonance & Reactivity
The spectroscopic signature is defined by the resonance hybrid shown below. The electron-

withdrawing nature of the carbonyl oxygen, transmitted through the conjugated system,

significantly deshields the

-carbon (C3) and its attached proton.[1]
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Spectroscopic Impact

Neutral Form
CH3-CH=CH-COOEt

Zwitterionic Form
CH3-CH(+)-CH=C(O-)-OEt

 Resonance
(Deshields Beta-Carbon) 1. C=O IR Stretch lowers (~1720 cm-1)

2. Beta-H NMR shift increases (~6.9 ppm)
3. C-Beta NMR shift increases (~145 ppm)

Click to download full resolution via product page

Figure 1: Resonance contribution affecting chemical shifts and bond order.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling[1][2]
[3]
1H NMR Spectroscopy (500 MHz, CDCl3)
The proton NMR spectrum is characterized by the distinct coupling patterns of the crotonyl

group.[1][2] The large coupling constant (

) between the vinyl protons confirms the trans (E) stereochemistry.[1][2]
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Proton
Assignment

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constants (

, Hz)

Mechanistic
Insight

-Vinyl (H-3) 6.90 - 7.05
DQ (Doublet

of Quartets)
1H ,

Heavily

deshielded by

resonance

cone of C=O.

[1][2]

-Vinyl (H-2) 5.80 - 5.88
DQ (Doublet

of Quartets)
1H ,

Shielded

relative to H-

3; shows

long-range

allylic

coupling.[1]

[2]

Ester

(H-1')
4.15 - 4.20 Quartet 2H

Typical

deshielding

by

electronegati

ve oxygen.[1]

[2]

Allylic

(H-4)
1.85 - 1.90

DD (Doublet

of Doublets)
3H ,

Appears as a

"coarse"

doublet; fine

splitting due

to H-2.[1][2]

Ester

(H-2')
1.25 - 1.30 Triplet 3H

Standard

ethyl triplet.

[1][2]

13C NMR Spectroscopy (125 MHz, CDCl3)
The carbon spectrum definitively separates the alkene carbons based on electron density.[1][2]
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Carbon Assignment
Chemical Shift (

, ppm)
Electronic Environment

C=O[1][2] (Carbonyl) 166.5
Deshielded

, conjugated ester.

C-3 (

-Alkene)
144.8

Deshielded by resonance

(positive character).[1][2]

C-2 (

-Alkene)
122.8 Shielded relative to C-3.[1][2]

60.3
Deshielded by oxygen

(inductive effect).[1][2]

Allylic 18.0 Allylic position.[1][2]

Ester 14.3 Terminal methyl.[1][2]

Infrared Spectroscopy (FTIR)
Method: Liquid Film (Neat) on NaCl plates.[1][2]

The conjugation of the ester lowers the stretching frequency of the carbonyl group compared to

saturated esters (typically ~1740 cm⁻¹).[1][2]

1718 - 1725 cm⁻¹ (Strong): C=O[1][2] Stretch. The diagnostic peak for conjugated esters.[1]

[2]

1655 - 1665 cm⁻¹ (Medium): C=C Stretch.[1][2] Confirms unsaturation.

2980 - 2940 cm⁻¹: C-H Stretch (Aliphatic).[1][2]

1300 - 1100 cm⁻¹ (Strong): C-O-C Stretch.[1][2] Characteristic of the ester linkage.

Mass Spectrometry (EI-MS)
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Ionization: Electron Impact (70 eV).[1][2]

The fragmentation pattern is dominated by the stability of the crotonyl cation (acylium ion) and

the subsequent loss of carbon monoxide.[1][2]

Molecular Ion (M+)
m/z = 114

Loss of Ethoxy Radical
(- OEt •)

Crotonyl Cation (Base Peak)
[CH3-CH=CH-C=O]+

m/z = 69

Alpha-Cleavage

Loss of CO
(- 28 amu)

Propenyl Cation
[C3H5]+
m/z = 41

Decarbonylation

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway for Ethyl Crotonate.[1][2]

Key Diagnostic Ions:

m/z 114 (

): Molecular ion (detectable intensity).[1][2]

m/z 86: Loss of ethylene (
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) via McLafferty rearrangement (minor pathway).[1][2]

m/z 69 (Base Peak): Acylium ion

.[1][2]

m/z 41: Allyl cation

.[1][2]

Experimental Protocols
NMR Sample Preparation

Solvent Selection: Chloroform-d (

) is the standard solvent.[1][2] For resolving overlapping vinyl signals in complex mixtures,
Benzene-d6 (

) may be used to induce solvent-induced shifts (ASIS).[1][2]

Concentration: Dissolve 10-20 mg of ethyl crotonate in 0.6 mL of solvent.

Reference: Calibrate to residual

at

7.26 ppm (1H) and

77.16 ppm (13C).

GC-MS Method (Purity Check)
Column: DB-5ms or equivalent (30m x 0.25mm ID).[1][2]

Carrier Gas: Helium at 1.0 mL/min.[1][2]

Temp Program: Hold 50°C for 2 min

Ramp 10°C/min to 200°C.

Inlet: Split mode (50:1) to prevent detector saturation.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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